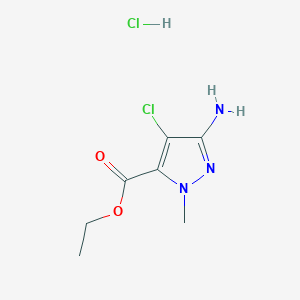
Ethyl 5-amino-4-chloro-2-methylpyrazole-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-4-chloro-2-methylpyrazole-3-carboxylate;hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
The synthesis of Ethyl 5-amino-4-chloro-2-methylpyrazole-3-carboxylate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, hydrazine hydrate, and 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving refluxing in a suitable solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the pyrazole ring.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction using larger reactors and optimizing reaction conditions to ensure consistent yield and quality.
Chemical Reactions Analysis
Ethyl 5-amino-4-chloro-2-methylpyrazole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents used in these reactions include sodium hydride, hydrogen peroxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-amino-4-chloro-2-methylpyrazole-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Industry: The compound is used in the production of agrochemicals and dyes, owing to its reactivity and stability.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-chloro-2-methylpyrazole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 5-amino-4-chloro-2-methylpyrazole-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: This compound lacks the chlorine substituent, which may affect its reactivity and biological activity.
4-Chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: This compound has a phenyl group instead of an ethyl ester, leading to different chemical properties and applications.
5-Amino-4-chloro-2-methylpyrazole-3-carboxylic acid: The absence of the ethyl ester group in this compound may result in different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11Cl2N3O2 |
|---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
ethyl 5-amino-4-chloro-2-methylpyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10ClN3O2.ClH/c1-3-13-7(12)5-4(8)6(9)10-11(5)2;/h3H2,1-2H3,(H2,9,10);1H |
InChI Key |
JKDIILQBSISSNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















